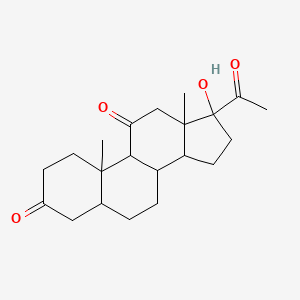
Dipropan-2-yl(2-methoxyethyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl(2-methoxyethyl)phosphoramidate is a chemical compound belonging to the class of organophosphorus compounds It is characterized by the presence of a phosphoramidate group, which consists of a phosphorus atom bonded to an oxygen atom, a nitrogen atom, and two alkyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl(2-methoxyethyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of a phosphoramidate precursor with an appropriate alkylating agent under controlled conditions. For example, the reaction of a phosphoramidate with 2-methoxyethyl chloride in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropan-2-yl(2-methoxyethyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to a phosphine derivative.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate oxides, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl(2-methoxyethyl)phosphoramidate has several scientific research applications, including:
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of dipropan-2-yl(2-methoxyethyl)phosphoramidate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipropyl(2-methoxyethyl)phosphoramidate
- Diethyl(2-methoxyethyl)phosphoramidate
- Dimethyl(2-methoxyethyl)phosphoramidate
Uniqueness
Dipropan-2-yl(2-methoxyethyl)phosphoramidate is unique due to its specific alkyl group substitution pattern, which can influence its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
35812-38-5 |
|---|---|
Molekularformel |
C9H22NO4P |
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
N-di(propan-2-yloxy)phosphoryl-2-methoxyethanamine |
InChI |
InChI=1S/C9H22NO4P/c1-8(2)13-15(11,14-9(3)4)10-6-7-12-5/h8-9H,6-7H2,1-5H3,(H,10,11) |
InChI-Schlüssel |
YISYJJIZQXNFCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(NCCOC)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)

![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
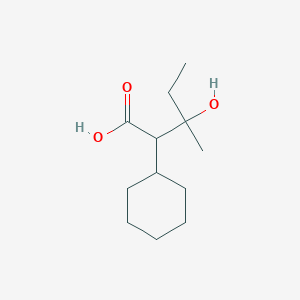
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
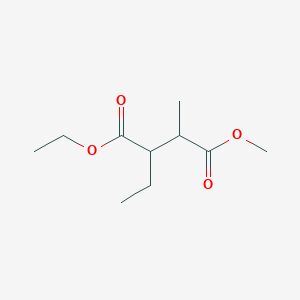
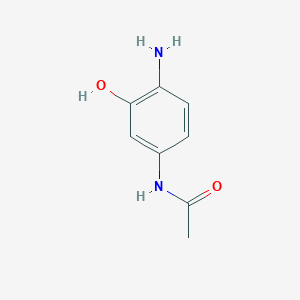
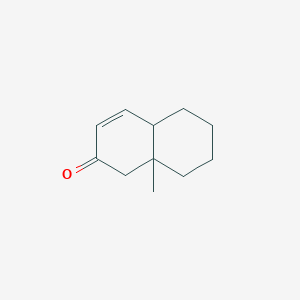

![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
![9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)
